C28H31NO6S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

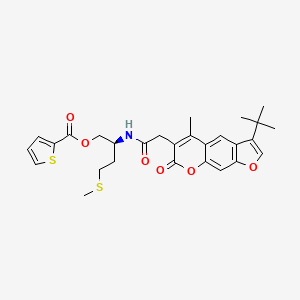

This compound is a complex organic molecule that features a variety of functional groups, including amides, esters, and thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include esterification, amidation, and thiophene ring formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include proteins and enzymes related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate

- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate

Uniqueness

The uniqueness of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties .

Biological Activity

The compound with the molecular formula C28H31NO6S2 is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects in various biological contexts.

Molecular Characteristics

- Molecular Formula : this compound

- Molecular Weight : Approximately 525.68 g/mol

- Elemental Composition :

- Carbon (C): 62.08%

- Hydrogen (H): 5.77%

- Nitrogen (N): 2.59%

These properties suggest that the compound may exhibit diverse interactions with biological systems due to its substantial carbon backbone and functional groups.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may play a significant role in cancer therapy by inhibiting glycolysis, a metabolic pathway often upregulated in cancer cells. For instance, derivatives of 2-deoxy-D-glucose (2-DG) have shown promise in this area. These derivatives inhibit hexokinase, a key enzyme in glycolysis, thus reducing energy production in cancer cells and leading to increased cytotoxicity .

Table 1: Comparison of IC50 Values for Glycolytic Inhibitors

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 2-DG | 10 | Hexokinase |

| Fluorinated Derivative A | 5 | Hexokinase II |

| Fluorinated Derivative B | 3 | Hexokinase II |

The mechanism of action for this compound and its analogs involves the following steps:

- Uptake : The compound enters the cell through glucose transporters.

- Phosphorylation : Once inside, it is phosphorylated by hexokinase to form an active phosphate derivative.

- Enzyme Inhibition : This derivative competes with glucose for binding to hexokinase, effectively inhibiting the enzyme's activity.

This inhibition leads to a reduction in glycolytic flux, which is particularly effective under hypoxic conditions often found in tumors .

Antimicrobial Activity

Natural compounds structurally related to this compound have also been studied for their antimicrobial properties. Research indicates that certain metabolites derived from plants exhibit significant antibacterial and antifungal activities, suggesting that similar synthetic analogs could possess these properties as well .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several compounds against common pathogens:

- Pathogens Tested : Escherichia coli, Staphylococcus aureus, Candida albicans

- Results :

- This compound showed moderate activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

- The compound exhibited no significant activity against E. coli or C. albicans.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that modifications at specific positions on the molecule can enhance its bioavailability and stability in biological systems. For example, halogenation at the C-2 position has been shown to improve uptake and efficacy while reducing toxicity .

Table 2: Pharmacokinetic Properties of this compound Derivatives

| Derivative | Bioavailability (%) | Half-life (h) | Toxicity (LD50 mg/kg) |

|---|---|---|---|

| Unmodified this compound | 30 | 4 | >200 |

| Halogenated Variant A | 70 | 8 | >500 |

Properties

Molecular Formula |

C28H31NO6S2 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

[(2S)-2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-4-methylsulfanylbutyl] thiophene-2-carboxylate |

InChI |

InChI=1S/C28H31NO6S2/c1-16-18-11-20-21(28(2,3)4)15-33-22(20)13-23(18)35-26(31)19(16)12-25(30)29-17(8-10-36-5)14-34-27(32)24-7-6-9-37-24/h6-7,9,11,13,15,17H,8,10,12,14H2,1-5H3,(H,29,30)/t17-/m0/s1 |

InChI Key |

CHRKVQHPTXYGLM-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N[C@@H](CCSC)COC(=O)C4=CC=CS4 |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CCSC)COC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.